4-Bromo-2-methyltetrahydrofuran
Description
4-Bromo-2-methyltetrahydrofuran (C₅H₉BrO) is a brominated derivative of tetrahydrofuran (THF) with a methyl group at the 2-position and a bromine atom at the 4-position. This compound is a cyclic ether, characterized by its five-membered oxygen-containing ring. The bromine substituent enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where bromine acts as a leaving group. The methyl group at the 2-position introduces steric effects, influencing reactivity and selectivity in chemical transformations.
Properties
Molecular Formula |
C5H9BrO |
|---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
4-bromo-2-methyloxolane |
InChI |
InChI=1S/C5H9BrO/c1-4-2-5(6)3-7-4/h4-5H,2-3H2,1H3 |
InChI Key |
UAFIDPPZVBUVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CO1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyltetrahydrofuran typically involves the bromination of 2-methyltetrahydrofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the selective bromination at the fourth position of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of 4-Bromo-2-methyltetrahydrofuran may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyltetrahydrofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Reduction: Formation of 2-methyltetrahydrofuran.
Oxidation: Formation of lactones or other oxidized products.
Scientific Research Applications
4-Bromo-2-methyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyltetrahydrofuran in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations These intermediates can undergo various transformations, leading to the formation of new chemical bonds and products
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences and similarities between 4-Bromo-2-methyltetrahydrofuran and structurally or functionally related compounds:
Key Observations:
Structural Influence on Reactivity: The bromine atom in 4-Bromo-2-methyltetrahydrofuran distinguishes it from non-halogenated analogs like 2-methyltetrahydrofuran, enabling its use in cross-coupling or substitution reactions. In contrast, 2-methyltetrahydrofuran is primarily a solvent . Compared to aromatic brominated compounds (e.g., 2-Bromo-4'-methoxyacetophenone ), 4-Bromo-2-methyltetrahydrofuran’s cyclic ether structure reduces aromatic conjugation effects, limiting its utility in electrophilic aromatic substitutions.
Synthetic Methodology: Synthesis of brominated furan derivatives often involves halogenation under controlled conditions.
Stability and Safety :
- Like 2-methyltetrahydrofuran, 4-Bromo-2-methyltetrahydrofuran is incompatible with strong oxidizing agents and acids . However, the bromine substituent may increase toxicity, necessitating enhanced safety protocols akin to those for 2-Bromo-4-fluorobenzylamine hydrochloride .
Research Findings and Limitations
- Gaps in Evidence: The provided sources lack direct data on 4-Bromo-2-methyltetrahydrofuran. Comparisons are extrapolated from structurally related compounds (e.g., brominated acetophenones, furanones).
- Critical Inference : The compound’s reactivity profile likely aligns with brominated heterocycles, where substituent position dictates reaction pathways. For instance, the 4-bromo substituent may favor regioselective transformations over 2-bromo isomers due to steric and electronic factors.
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